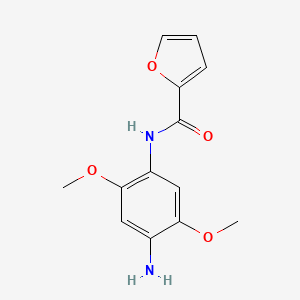

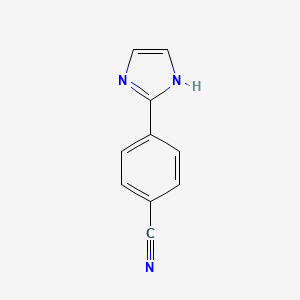

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives involves various chemical reactions. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, yielding high product percentages . Another synthesis approach described the preparation of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides through a novel rearrangement reaction . These methods could potentially be adapted for the synthesis of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives is characterized using various spectroscopic techniques. For example, the structure of a novel compound formed from furan-2-carboxaldehyde and l-proline was elucidated using NMR, MS, UV, and IR spectroscopy . Similarly, the structure of a dimerization product from 2-amino-3-cyano-4,5-dihydrofurans was confirmed by X-ray diffraction . These techniques could be employed to analyze the molecular structure of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide.

Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical reactions. The Maillard-type reactions of furan-2-carboxaldehyde with amino acids lead to colored compounds with potential applications as dyes or pigments . Additionally, the dimerization and trimerization of 2-amino-3-cyano-4,5-dihydrofurans in formamide have been reported, indicating the reactivity of furan derivatives under certain conditions . These reactions could provide insights into the reactivity of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. For instance, the anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues were investigated, showing effectiveness against drug-resistant bacteria . The thermal decomposition of metal complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was studied, providing information on their stability . These studies suggest that N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide could also exhibit unique physical and chemical properties that may be explored for various applications.

Wissenschaftliche Forschungsanwendungen

Furan Derivatives in Biomass Conversion and Polymer Production

Furan derivatives, including those derived from biomass, have been highlighted for their versatility in sustainable chemistry applications. For instance, furan compounds derived from plant biomass are key intermediates in creating sustainable polymers, functional materials, and fuels. These derivatives, like 5-hydroxymethylfurfural (HMF) and its subsequent products (e.g., 2,5-furandicarboxylic acid, 2,5-dimethylfuran), show potential in replacing non-renewable hydrocarbon sources in the chemical industry. Such advancements underscore the importance of furan derivatives in contributing to the development of environmentally friendly materials and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).

Zukünftige Richtungen

The future research directions for “N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the interesting properties of furan-2-carboxamide derivatives, this compound could potentially be a valuable target for future studies .

Wirkmechanismus

Target of Action

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide (NADF) is a potential drug target for the treatment of infectious diseases . It has been shown to inhibit bacterial growth and promote autophagy in vitro . The compound’s primary targets are likely to be bacterial cells and autophagy-related proteins, playing a crucial role in controlling infections and maintaining cellular homeostasis.

Mode of Action

NADF interacts with its targets by inhibiting bacterial growth and promoting autophagy . This interaction results in the suppression of bacterial proliferation and the enhancement of cellular cleanup processes. NADF also inhibits the signal pathways that are responsible for chronic pain due to diabetic neuropathy , indicating a potential analgesic effect.

Result of Action

The molecular and cellular effects of NADF’s action include the inhibition of bacterial growth, promotion of autophagy, and potential alleviation of chronic pain due to diabetic neuropathy . These effects suggest that NADF could be beneficial in the treatment of infectious diseases and conditions associated with chronic pain.

Eigenschaften

IUPAC Name |

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-17-11-7-9(12(18-2)6-8(11)14)15-13(16)10-4-3-5-19-10/h3-7H,14H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHBARWTAYVMQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)

![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)